5-bromo-N-(1-(furan-2-yl)propan-2-yl)thiophene-2-sulfonamide
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Overview
Description
5-bromo-N-(1-(furan-2-yl)propan-2-yl)thiophene-2-sulfonamide is a complex organic compound that features a bromine atom, a furan ring, and a thiophene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1-(furan-2-yl)propan-2-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the bromination of a precursor compound. One common method involves the radical bromination of a methyl group using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The brominated intermediate is then subjected to further reactions to introduce the furan and thiophene sulfonamide groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(1-(furan-2-yl)propan-2-yl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The furan and thiophene rings can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form more complex structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN): A radical initiator used in bromination.
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura cross-coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
5-bromo-N-(1-(furan-2-yl)propan-2-yl)thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting bacterial infections.
Organic Synthesis: The compound’s reactivity makes it useful for constructing complex organic molecules.
Materials Science: Its unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(1-(furan-2-yl)propan-2-yl)thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with bacterial enzymes or proteins, inhibiting their function and leading to antibacterial effects . The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-nitrofuran: Another brominated furan derivative used in organic synthesis.
Thiophene-2-sulfonamide derivatives: Compounds with similar thiophene sulfonamide groups that exhibit various biological activities.
Uniqueness
5-bromo-N-(1-(furan-2-yl)propan-2-yl)thiophene-2-sulfonamide is unique due to its combination of a brominated furan ring and a thiophene sulfonamide group. This unique structure imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
5-bromo-N-[1-(furan-2-yl)propan-2-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3S2/c1-8(7-9-3-2-6-16-9)13-18(14,15)11-5-4-10(12)17-11/h2-6,8,13H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIYJGPZOUSMAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NS(=O)(=O)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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